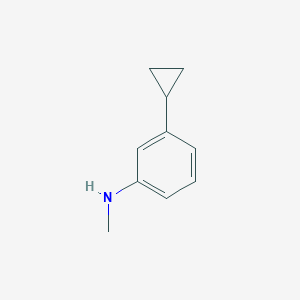

3-Cyclopropyl-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

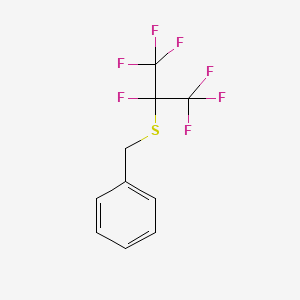

3-Cyclopropyl-N-methylaniline is a chemical compound that has been studied for its reactions when catalyzed by cytochrome P450 . It is available from various chemical suppliers .

Synthesis Analysis

The synthesis of 3-Cyclopropyl-N-methylaniline involves complex chemical reactions. One study investigated the N-dealkylation of 3-Cyclopropyl-N-methylaniline catalyzed by cytochrome P450 . Another study discussed the effective methylation of anilines with methanol .Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-N-methylaniline is complex and involves a unique πPh - πC-N conjugated system . This structure has been studied using density functional theory .Chemical Reactions Analysis

The chemical reactions of 3-Cyclopropyl-N-methylaniline have been studied extensively. One study investigated the N-dealkylation of 3-Cyclopropyl-N-methylaniline catalyzed by cytochrome P450 . This reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a decomposition of the carbinolaniline .Applications De Recherche Scientifique

Cytochrome P450 Catalysis

One study investigated the mechanism of N-dealkylation of 3-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 using density functional theory. This reaction is significant for understanding how drugs and other substances are metabolized in the body .

Methylation with Methanol

Another application involves the efficient methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes. This process is used to selectively produce N-methylanilines under mild conditions .

Electron Transfer Probes

The compound has also been examined as an electron transfer probe . Studies have shown that the radical cation of N-cyclopropyl-N-methylaniline undergoes a unimolecular rearrangement consistent with a cyclopropyl ring opening reaction .

Mécanisme D'action

Target of Action

The primary target of 3-Cyclopropyl-N-methylaniline is cytochrome P450 . Cytochrome P450 is a family of enzymes that play a key role in the metabolism of organic substances and the biosynthesis of important molecules.

Mode of Action

The compound interacts with its target, cytochrome P450, through a process called N-dealkylation . This reaction involves two steps :

- The first step is a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex .

- The second step is a decomposition of the carbinolaniline to yield cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) .

Biochemical Pathways

The biochemical pathway affected by 3-Cyclopropyl-N-methylaniline is the cytochrome P450 metabolic pathway . The compound’s interaction with cytochrome P450 leads to changes in the metabolism of organic substances, impacting various downstream effects.

Result of Action

The result of the compound’s action is the formation of cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) . These products are formed after the decomposition of the carbinolaniline complex .

Action Environment

The environment significantly influences the action of 3-Cyclopropyl-N-methylaniline. The environmental effect switches the regioselectivity of the reaction from a competition between N-decyclopropylation and N-demethylation to a clear preference for N-demethylation . This preference is consistent with former experimental studies .

Orientations Futures

The future directions of research on 3-Cyclopropyl-N-methylaniline could involve further investigation into its chemical reactions and properties. One study suggested the use of cyclopropylamines as a mechanistic probe for amine metabolizing enzymes . Another study discussed the dissociation dynamics of methylated anilines .

Propriétés

IUPAC Name |

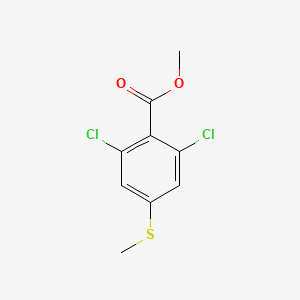

3-cyclopropyl-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPIODAOUBVVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-N-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)